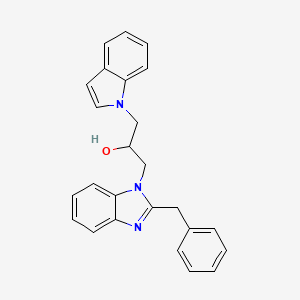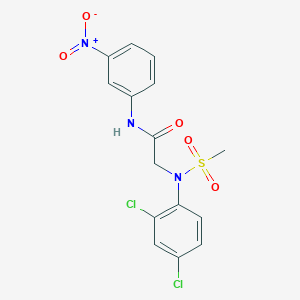
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)-2-propanol
Descripción general
Descripción
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)-2-propanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a selective agonist of the G protein-coupled receptor GPR55 and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)-2-propanol involves its interaction with the G protein-coupled receptor GPR55. This receptor is involved in a range of physiological processes, including inflammation, pain, and cancer cell proliferation. By activating this receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)-2-propanol has a range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)-2-propanol in lab experiments is its selectivity for the GPR55 receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research involving 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)-2-propanol. One direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, research is needed to optimize the synthesis method of this compound to increase its yield and availability for use in lab experiments.
Aplicaciones Científicas De Investigación
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)-2-propanol has a range of scientific research applications. One of the most significant applications is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(2-benzylbenzimidazol-1-yl)-3-indol-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c29-21(17-27-15-14-20-10-4-6-12-23(20)27)18-28-24-13-7-5-11-22(24)26-25(28)16-19-8-2-1-3-9-19/h1-15,21,29H,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTULNVHCDCVZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(CN4C=CC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-methylphenyl)sulfonyl]amino}ethyl {4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazol-5-yl}carbamate](/img/structure/B4171353.png)
![1-(2-fluorophenyl)-6,7-dimethyl-2-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4171360.png)
![4-(2,3-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B4171368.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4171369.png)
![ethyl 4-{4-fluoro-2-nitro-5-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1-piperazinecarboxylate](/img/structure/B4171376.png)
![methyl 4-chloro-3-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4171380.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide](/img/structure/B4171388.png)
![2-nitrophenyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B4171389.png)
![N-(4-chlorobenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4171401.png)

![2-({[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzamide](/img/structure/B4171414.png)
![methyl 3-acetyl-8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B4171416.png)
amino]-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4171417.png)
![N-[2-(3-ethoxyphenoxy)ethyl]-2-isopropoxy-N-methylpropanamide](/img/structure/B4171418.png)